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Compound of Interest

Compound Name: 4-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B1361579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural, physicochemical,

and potential biological properties of 4-Methyl-3-sulfamoylbenzoic acid. While this compound

is a valuable building block in medicinal chemistry, detailed experimental data is not extensively

available in the public domain. This document collates the existing information, including

predicted and experimental data for the target molecule and its close analogs. It also presents

a generalized synthesis protocol and discusses potential biological activities based on the

broader class of sulfamoylbenzoic acid derivatives. This guide is intended to serve as a

foundational resource for researchers and professionals in drug discovery and development.

Core Structural and Physicochemical Information
4-Methyl-3-sulfamoylbenzoic acid, a derivative of benzoic acid, is characterized by the

presence of both a methyl and a sulfamoyl group attached to the benzene ring. These

functional groups are anticipated to influence its chemical reactivity, solubility, and biological

interactions.
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Property Value Source

IUPAC Name
4-Methyl-3-sulfamoylbenzoic

acid
N/A

CAS Number 20532-05-2 [1]

Chemical Formula C₈H₉NO₄S [1]

Molecular Weight 215.23 g/mol [1]

Appearance White to off-white solid [1]

Physicochemical Data
The following table summarizes the available experimental and predicted physicochemical

properties of 4-Methyl-3-sulfamoylbenzoic acid. It is important to note the distinction between

predicted and experimentally determined values.

Property Value Type

Melting Point 267-269 °C Experimental

Boiling Point 487.0 ± 55.0 °C Predicted

pKa 3.84 ± 0.10 Predicted

Density 1.462 ± 0.06 g/cm³ Predicted

Note: Experimental data for boiling point and water solubility are not readily available in public

literature.

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 4-Methyl-3-
sulfamoylbenzoic acid is not explicitly documented, a general and robust method can be

inferred from the synthesis of analogous sulfamoylbenzoic acid derivatives. The most prevalent

route involves the chlorosulfonation of a substituted benzoic acid followed by amination.[1][2]
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The logical workflow for the synthesis of 4-Methyl-3-sulfamoylbenzoic acid would typically

start from 4-methylbenzoic acid (p-toluic acid).

4-Methylbenzoic Acid

Chlorosulfonation

Chlorosulfonic Acid

4-Methyl-3-(chlorosulfonyl)benzoic Acid

Amination

Ammonia

4-Methyl-3-sulfamoylbenzoic Acid

Purification (Recrystallization)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 4-Methyl-3-sulfamoylbenzoic acid.

Experimental Protocol (Generalized)
This protocol is a representative method based on the synthesis of similar compounds and

should be optimized for specific laboratory conditions.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1361579?utm_src=pdf-body
https://www.benchchem.com/product/b1361579?utm_src=pdf-body-img
https://www.benchchem.com/product/b1361579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Methylbenzoic acid

Chlorosulfonic acid

Concentrated aqueous ammonia

Hydrochloric acid (for acidification)

Ice

Suitable organic solvent for recrystallization (e.g., water, ethanol)

Procedure:

Chlorosulfonation: In a fume hood, to a stirred, cooled (0-5 °C) flask containing an excess of

chlorosulfonic acid, slowly add 4-methylbenzoic acid in portions. The reaction is highly

exothermic and releases HCl gas.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated (e.g., 70-80 °C) for several hours to ensure complete reaction.

The reaction mixture is then carefully poured onto crushed ice to quench the excess

chlorosulfonic acid and precipitate the sulfonyl chloride intermediate, 4-methyl-3-

(chlorosulfonyl)benzoic acid.

The crude sulfonyl chloride is collected by filtration, washed with cold water, and dried.

Amination: The dried 4-methyl-3-(chlorosulfonyl)benzoic acid is then added portion-wise to a

stirred, cooled (0-10 °C) solution of concentrated aqueous ammonia.

The mixture is stirred for several hours, allowing it to slowly warm to room temperature.

The resulting solution is then acidified with hydrochloric acid to precipitate the crude 4-
Methyl-3-sulfamoylbenzoic acid.

Purification: The crude product is collected by filtration and purified by recrystallization from a

suitable solvent (e.g., water or an ethanol/water mixture) to yield the final product as a white

to off-white solid.[1]
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Spectroscopic Data (Predicted and Comparative)
Direct experimental spectroscopic data (NMR, IR, MS) for 4-Methyl-3-sulfamoylbenzoic acid
is not readily available. The following information is based on predictions and data from closely

related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl

protons, the aromatic protons, the carboxylic acid proton, and the sulfamoyl protons. The

aromatic region would likely display a complex splitting pattern due to the substitution

pattern.

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the

carboxylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons

would be influenced by the electron-withdrawing sulfamoyl and carboxylic acid groups and

the electron-donating methyl group.

Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the various

functional groups present in the molecule:

O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

N-H stretch (Sulfonamide): Two bands around 3350 and 3250 cm⁻¹.

C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1680 cm⁻¹.

S=O stretch (Sulfonamide): Asymmetric and symmetric stretching bands around 1350-1300

cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry (MS)
The mass spectrum of 4-Methyl-3-sulfamoylbenzoic acid (MW: 215.23) would show a

molecular ion peak. Predicted mass spectrometry data suggests a [M+H]⁺ adduct at m/z
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216.03250 and a [M-H]⁻ adduct at m/z 214.01794.[3] Fragmentation patterns would likely

involve the loss of the sulfamoyl group (SO₂NH₂), the carboxylic acid group (COOH), and other

characteristic cleavages.

Biological Activity and Signaling Pathways
(Inferred)
While there is a lack of direct studies on the biological activity of 4-Methyl-3-sulfamoylbenzoic
acid, the sulfamoylbenzoic acid scaffold is a well-established pharmacophore in medicinal

chemistry.[1][2] Derivatives have been investigated for a range of biological activities.

Potential as Enzyme Inhibitors
Sulfonamide-containing compounds are known to be potent inhibitors of various enzymes. For

instance, certain sulfamoylbenzamide derivatives have been identified as selective inhibitors of

human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in

physiological and pathological processes like thrombosis, diabetes, and inflammation.[2]

Potential as Receptor Modulators
Analogs of sulfamoylbenzoic acid have been synthesized and identified as specific agonists of

the lysophosphatidic acid (LPA) receptor 2 (LPA₂), which plays a role in protecting cells from

apoptosis.[4] This suggests that 4-Methyl-3-sulfamoylbenzoic acid could potentially interact

with G protein-coupled receptors.

Hypothetical Signaling Pathway Involvement
Based on the activity of related compounds as LPA₂ receptor agonists, a hypothetical signaling

pathway can be proposed. Activation of the LPA₂ receptor can lead to the activation of

downstream signaling cascades that promote cell survival and proliferation.
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Caption: Hypothetical signaling pathway for 4-Methyl-3-sulfamoylbenzoic acid.

Disclaimer: This pathway is speculative and based on the activities of related sulfamoylbenzoic

acid analogs. Further research is required to validate any biological activity of 4-Methyl-3-
sulfamoylbenzoic acid.

Conclusion
4-Methyl-3-sulfamoylbenzoic acid is a compound with significant potential for applications in

medicinal chemistry and drug development. This technical guide has summarized the currently

available structural and physicochemical information. While there are gaps in the experimental
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data, particularly concerning its biological activity and detailed reaction protocols, the provided

information serves as a valuable starting point for future research. Further investigation into its

synthesis, spectroscopic characterization, and biological evaluation is warranted to fully

elucidate its properties and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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